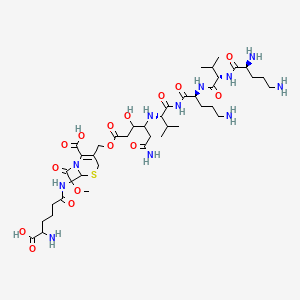
卡利诺苷
描述
科学研究应用
Chemistry: Used as a model compound for studying glycosylation reactions and the stability of flavonoid glycosides.
Medicine: Exhibits hepatoprotective effects by stimulating bilirubin-UGT activity through Nrf2 gene expression. .
作用机制
Target of Action
Carlinoside, a flavone glycoside, primarily targets the Nrf2 gene . The Nrf2 gene plays a crucial role in the regulation of the antioxidant response of cells, thereby protecting them from oxidative stress .
Mode of Action
Carlinoside interacts with its primary target, the Nrf2 gene, by upregulating its expression . This upregulation leads to an increase in nuclear translocation and stimulates the activity of the UGT1A1 promoter . UGT1A1 is an enzyme involved in the biological elimination of bilirubin, a heme catabolite .
Biochemical Pathways
Carlinoside affects the biochemical pathway involving the glucuronidation of bilirubin . By stimulating the activity of the UGT1A1 enzyme, carlinoside promotes the conversion of toxic bilirubin into a form that can be easily eliminated from the body . This process reduces hepatic bilirubin accumulation, thereby mitigating the risk of bilirubin-induced neurological damage .
Result of Action
The molecular and cellular effects of carlinoside’s action primarily involve the reduction of hepatic bilirubin accumulation . By stimulating bilirubin-UGT activity through Nrf2 gene expression, carlinoside helps to decrease bilirubin levels in the liver . This action has potential therapeutic implications for conditions such as hyperbilirubinemia and hepatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carlinoside. For instance, variations in soil quality and nutrient management can impact the availability and concentration of carlinoside in plants . Additionally, climatic factors like solar radiation, temperature, and humidity can also influence the concentration and quality of carlinoside . Therefore, both agricultural practices and environmental conditions play a significant role in the production and effectiveness of carlinoside.
生化分析
Biochemical Properties
Carlinoside has been found in the leaf extract of Cajanus cajan . It plays a significant role in biochemical reactions, particularly in the treatment of jaundice
Cellular Effects
Carlinoside has been reported to reduce hepatic bilirubin accumulation by stimulating bilirubin-UGT activity through Nrf2 gene expression . This suggests that Carlinoside can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that Carlinoside has effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Carlinoside can be synthesized through enzymatic glycosylation processes. One common method involves the use of C-glycosyltransferases, which transfer sugar moieties to the flavonoid luteolin. The reaction typically occurs under mild conditions, with the presence of UDP-glucose and UDP-arabinose as sugar donors .
Industrial Production Methods: Industrial production of carlinoside is often achieved through biotechnological approaches. Utilizing microbial cell factories, such as recombinant Escherichia coli, allows for the efficient production of carlinoside. Fed-batch fermentation and precursor supplementation can maximize the yield of carlinoside in these systems .
化学反应分析
Types of Reactions: Carlinoside undergoes various chemical reactions, including:
Oxidation: Carlinoside can be oxidized to form different oxidation products, which may exhibit altered bioactivities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidase enzymes are used for hydrolysis reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of luteolin.
Hydrolysis Products: Luteolin, glucose, and arabinose.
相似化合物的比较
Carlinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Schaftoside: Apigenin 6-C-glucosyl-8-C-arabinoside, which shares similar bioactivities but differs in the aglycone structure.
Isoschaftoside: An isomer of schaftoside with similar biological activities.
Orientin: Luteolin 8-C-glucoside, which has different glycosylation sites compared to carlinoside.
Carlinoside stands out due to its dual glycosylation at positions 6 and 8, which contributes to its unique bioactivities and potential therapeutic applications .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYTZHKGMCEGE-VYUBKLCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208666 | |
| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59952-97-5 | |
| Record name | Carlinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59952-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carlinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Carlinoside is a flavone C-glycoside primarily found in plants like Bryophyllum pinnatum, Catananche caerulea, Cajanus cajan, and Eranthis longistipitata. [, , , ] It is characterized as luteolin-6-C-glucoside-8-C-arabinoside. []
A: The molecular formula of Carlinoside is C27H30O15. Its molecular weight is 594.5 g/mol. []
A: Research suggests Carlinoside might possess antioxidant, anticholinesterase, and hepatoprotective properties. [, , ] A study indicated its potential in reducing bilirubin accumulation in the liver by stimulating bilirubin-UGT activity through Nrf2 gene expression. []
A: Molecular docking studies reveal that Carlinoside interacts with key amino acid residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through hydrogen bonds, suggesting its potential as a cholinesterase inhibitor. []
A: While research is preliminary, Carlinoside's potent anticholinesterase and antioxidant activity suggests potential for further investigation as a treatment for oxidative damage and cholinergic dysfunction associated with Alzheimer's disease. []
A: In Cajanus cajan (pigeon pea), Carlinoside content was significantly increased under vermicompost treatment. This finding is noteworthy as Carlinoside is known to influence bilirubin levels, suggesting a potential role in plant health and response to specific soil conditions. [, ]
A: While not extensively studied for antiviral activity, Carlinoside was among the top candidates identified in a virtual screening study targeting the main protease (Mpro) of SARS-CoV-2, suggesting a possible avenue for further research. []
A: Various techniques, including UPLC-PDA-MS2, LC-HRMS, and UHPLC-PDA-MS have been employed to identify and characterize Carlinoside in plant extracts. [, , , ]
A: While specific SAR studies on Carlinoside are limited, research on related flavone C-glycosides suggests that the position and type of sugar moieties significantly impact their biological activities. [] Further research is needed to elucidate the SAR of Carlinoside specifically.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)






![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)

